

# Comparing "4-[2-(3-Bromophenoxy)ethyl]morpholine" with other morpholine derivatives

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## Compound of Interest

Compound Name:	4-[2-(3-Bromophenoxy)ethyl]morpholine
CAS No.:	435283-95-7
Cat. No.:	B1269199

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## Comparative Guide: 4-[2-(3-Bromophenoxy)ethyl]morpholine in Medicinal Chemistry

### Executive Summary

**4-[2-(3-Bromophenoxy)ethyl]morpholine** (CAS: 435283-95-7) is a bifunctional building block combining a morpholine solubilizing tail with a reactive aryl bromide handle. It is distinct from its para- and ortho-isomers due to its meta-substitution pattern, which imparts a specific "kinked" geometry (approx. 120° bond angle) often critical for positioning solubilizing groups into solvent-exposed regions of a kinase binding pocket without disrupting the core scaffold's binding mode.

While often used as an intermediate for ROCK inhibitors (e.g., in Kadmon Corp pipelines), its utility extends to Sigma-1 receptor ligand design. This guide compares it with:

- 4-[2-(4-Bromophenoxy)ethyl]morpholine (Para-isomer).
- 4-[2-(3-Chlorophenoxy)ethyl]morpholine (Chloro-analog).
- Direct Alkylation Reagents (e.g., 4-(2-chloroethyl)morpholine).

## Quick Comparison Matrix

Feature	3-Bromo (Meta)	4-Bromo (Para)	3-Chloro (Meta)	Direct Alkylation
Geometry	Angled (120°)	Linear (180°)	Angled (120°)	Flexible (No Phenyl)
Reactivity (Coupling)	High (Pd-catalyzed)	High	Moderate/Low	N/A (Nucleophilic sub)
Solubility Impact	High	High	High	Moderate
Primary Application	Kinase Inhibitors (ROCK), Sigma Ligands	Linear Linkers	Cost-sensitive Scale-up	Simple Side-chains

## Technical Analysis & Performance

### Structural Geometry & Pharmacophore Placement

The primary differentiator of the 3-bromo variant is its geometry. In drug design, the vector of the solubilizing group (the morpholine tail) relative to the core scaffold is crucial.

- Meta (3-substituted): Projects the morpholine tail away from the core at an angle. This is often preferred in kinase inhibitors (e.g., Gefitinib-like scaffolds) where the tail must exit the ATP binding pocket towards the solvent front without clashing with the "roof" of the active site.
- Para (4-substituted): Projects the tail in a straight line. While synthetically accessible, this often leads to steric clashes or extends the molecule too far, potentially reducing ligand efficiency.

### Synthetic Reactivity: The "Bromo" Advantage

The Bromide handle is superior to the Chloride analog for rapid library generation.

- Buchwald-Hartwig Amination: The Ar-Br bond undergoes oxidative addition to Pd(0) significantly faster than Ar-Cl. This allows for milder reaction conditions (lower temperature, weaker bases), preserving sensitive functional groups on the core scaffold.
- Lithium-Halogen Exchange: The 3-Bromo group allows for the generation of the corresponding aryl-lithium or Grignard reagent, enabling the introduction of the phenoxyethyl-morpholine motif via nucleophilic attack on electrophiles (e.g., aldehydes or ketones).

## Biological Profile (Sigma-1 & ROCK)

The phenoxyethyl-morpholine motif is a "privileged structure" for:

- Sigma-1 Receptors: High affinity requires a basic amine (morpholine) and a hydrophobic aromatic region. The 3-substitution pattern often mimics the folding of high-affinity ligands like PRE-084.
- ROCK Inhibition: As seen in patent literature (e.g., US 2021/0147391), this specific intermediate is used to append a solubilizing tail to the inhibitor core. The meta-linkage ensures the morpholine sits in the solvent channel, improving oral bioavailability without compromising potency.

## Experimental Protocols

### Protocol A: Synthesis of the Building Block

For researchers needing to synthesize the intermediate in-house.

Reaction: 3-Bromophenol + 4-(2-Chloroethyl)morpholine → **4-[2-(3-Bromophenoxy)ethyl]morpholine**

- Reagents: 3-Bromophenol (1.0 eq), 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq), K<sub>2</sub>CO<sub>3</sub> (3.0 eq), Acetone or DMF.
- Procedure:

- Dissolve 3-Bromophenol in DMF (0.5 M).
- Add  $K_2CO_3$  and stir at RT for 30 min to form the phenoxide.
- Add 4-(2-Chloroethyl)morpholine HCl.
- Heat to 80°C for 12-16 hours. Monitor by TLC/LC-MS.
- Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
- Purification: Silica gel chromatography (DCM/MeOH 95:5).
- Yield: Typically 85-92%.

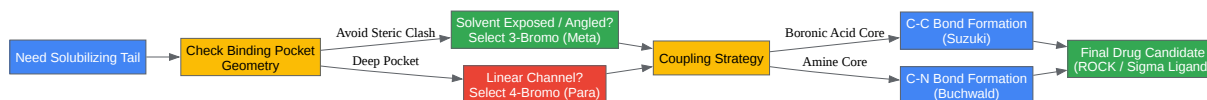
## Protocol B: Usage in Cross-Coupling (Suzuki-Miyaura)

Coupling the building block to a heteroaryl core (e.g., Indazole boronic ester).

- Reagents: Core-Boronate (1.0 eq), **4-[2-(3-Bromophenoxy)ethyl]morpholine** (1.1 eq),  $Pd(dppf)Cl_2$  (0.05 eq),  $K_3PO_4$  (2M aq, 3.0 eq), Dioxane.
- Procedure:
  - Combine all solids in a microwave vial.
  - Degas with  $N_2$  for 5 mins.
  - Add degassed Dioxane and Base.
  - Heat at 100°C for 2-4 hours (or MW 120°C for 30 min).
  - Result: The phenoxyethyl-morpholine tail is installed on the core with high regioselectivity.

## Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct isomer and the synthetic workflow.



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Caption: Decision tree for selecting the 3-Bromo vs. 4-Bromo isomer based on binding pocket geometry and coupling strategy.

## References

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## Sources

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- 2. [Tertiary Amines | CymitQuimica \[cymitquimica.com\]](#)

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